1-(3-Chloro-2-fluorophenyl)cyclopropanol
Description
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3,12H,4-5H2 |
InChI Key |
VHCLIHNCINKMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction Approach
One of the primary methods for preparing cyclopropanol derivatives such as this compound involves the use of Grignard reagents. According to a patent describing the preparation of related cyclopropanol intermediates, the process includes:
- Formation of a benzyl Grignard reagent by reacting a halogenated benzyl halide (e.g., 2-chlorobenzyl chloride) with magnesium flakes in a solvent mixture such as toluene and tetrahydrofuran (THF).
- The Grignard reagent then reacts with a halogenoacetyl-cyclopropyl derivative (e.g., 1-chloro-1-chloroacetyl-cyclopropane) to form the cyclopropanol intermediate.
- The reaction is typically carried out under nitrogen atmosphere with temperature control (e.g., 30–100 °C), and excess magnesium is removed by filtration or centrifugation.
- The reaction mixture is quenched with water and acid, followed by separation, washing, and concentration of the organic phase.
- This method is adaptable to continuous or batch processes, including fluidized bed reactors to improve efficiency and scalability.
| Parameter | Typical Values/Notes |
|---|---|
| Grignard reagent molar ratio | 1.1 to 1.7 moles per mole of halogenoacetyl-cyclopropane |
| Solvent | Toluene and tetrahydrofuran mixture |
| Temperature | 30–100 °C |
| Atmosphere | Nitrogen |
| Yield | Up to 92.1% theoretical yield reported for similar compounds |
| Workup | Acidic aqueous quench, extraction, washing, concentration |
This approach is well-suited for industrial scale but requires careful handling due to the reactivity of Grignard reagents and safety concerns with diethyl ether solvents historically used.
Cyclopropanation via Base-Mediated Ring Closure
An alternative synthetic route involves the cyclopropanation of substituted phenylacetonitriles or phenylacetic acids using base-mediated intramolecular ring closure:
- Substituted 2-phenylacetonitriles (e.g., 3-chloro-2-fluorophenylacetonitrile) are treated with 1,2-dibromoethane in the presence of bases such as potassium hydroxide or sodium hydroxide.
- Reaction temperature critically influences yield, with optimal cyclopropanation occurring around 60 °C.
- This method provides a convenient route to substituted cyclopropane carboxylic acids, which can be further transformed into cyclopropanol derivatives by reduction or other functional group modifications.
Biocatalytic and Catalytic Cyclopropanation
Recent advances include enzymatic and metal-catalyzed asymmetric cyclopropanation methods to access stereoselective cyclopropanol derivatives:
- Biocatalytic approaches use enzymes such as dehaloperoxidases to catalyze asymmetric cyclopropanation of alkenes, providing high diastereo- and enantioselectivity.
- Metal catalysts (e.g., rhodium complexes) facilitate cyclopropanation of fluorinated alkenes with diazo compounds to introduce fluorine substituents at precise positions.
- These methods offer stereochemical control and can be adapted to incorporate halogenated phenyl groups, potentially applicable to this compound synthesis.
Sodium Hydride Mediated Cyclopropanation Using Phenylacetic Acids
A process suitable for industrial scale involves:
- Preparation of a solvent mixture (toluene and dimethyl sulfoxide).
- Addition of sodium hydride followed by 2-fluorophenylacetic acid.
- Heating the mixture to 95–110 °C, then adding cyclopropanecarboxylic acid ethyl ester.
- Stirring at elevated temperature to promote cyclopropanation.
- Subsequent aqueous workup and organic phase separation, washing, and drying.
- This method yields high-purity cyclopropane derivatives with halogen substitutions on the phenyl ring.
Diastereomeric Resolution of Halogenated Cyclopropanes
For obtaining enantiomerically pure cyclopropanol derivatives, resolution techniques involve:
- Formation of diastereomeric amine salts by reacting racemic halogenated cyclopropane carboxylic acids with chiral amines.
- Crystallization and filtration to separate diastereomers.
- Acid treatment to recover enantiomerically enriched cyclopropane acids.
- These acids can be converted into cyclopropanol derivatives through subsequent synthetic steps.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Grignard Reaction | Halogenated benzyl halide + halogenoacetyl-cyclopropane | High yield, industrial scalability | Requires strict moisture control, reactive reagents |
| Base-Mediated Cyclopropanation | Phenylacetonitrile + dibromoethane + base | Simple reagents, moderate conditions | Moderate yields, less stereocontrol |
| Biocatalytic/Metal Catalysis | Enzymatic or rhodium-catalyzed cyclopropanation | High stereoselectivity | Requires specialized catalysts, cost |
| Sodium Hydride Mediated | Phenylacetic acid + sodium hydride + cyclopropane ester | Industrially viable, high purity | High temperature, careful handling |
| Diastereomeric Resolution | Chiral amine salt formation and crystallization | Enantiomeric purity | Additional steps, moderate yields |
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-(3-chloro-2-fluorophenyl)cyclopropanone.
Reduction: Formation of 1-(3-chloro-2-fluorophenyl)cyclopropane.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 1-(4-Chlorophenyl)cyclopropanol (CAS 16031-54-2)
- Structural Features : Chlorine at the para position of the phenyl ring.
- Reactivity: Undergoes selective C–C bond cleavage under cobalt-catalyzed conditions, favoring cleavage of the less substituted bond in fused systems (e.g., tetrahydronaphthalene-fused cyclopropanol) .
b. 1-(3-Chloro-2-fluorophenyl)cyclopropanamine (CAS 1227418-16-7)
- Functional Group: Cyclopropanamine (NH₂) instead of cyclopropanol (OH).
- Applications : Likely serves as a precursor for pharmaceuticals due to the amine group’s versatility in forming amides or imines. Molecular weight: 185.62 g/mol .
c. 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile (CAS 1260762-74-0)
- Functional Group : Nitrile (CN) substituent.
- Applications : Nitriles are intermediates in synthesizing carboxylic acids, amines, and heterocycles. Molecular weight: 195.62 g/mol .
Reactivity and Bond Cleavage Trends
Cyclopropanols exhibit distinct reactivity based on substituents:
- 1-(4-Chlorophenyl)cyclopropanol: Cleavage occurs preferentially at the less substituted C–C bond under cobalt catalysis, yielding β-alkenyl ketones. In contrast, 1,2-diphenylcyclopropanol undergoes cleavage at the more substituted bond due to stabilization of the benzylic cobalt intermediate .
Physical and Chemical Properties
Q & A
Q. What are the common synthetic routes for 1-(3-Chloro-2-fluorophenyl)cyclopropanol?
The synthesis of cyclopropanol derivatives typically involves cyclopropanation strategies. For example, Grignard reagent addition to ketones followed by ring-closing reactions is a documented method for cyclopropane derivatives (e.g., cyclopropanamine precursors in ). Alternatively, transition-metal-catalyzed cyclopropanation using diazo compounds may be employed. The 3-chloro-2-fluorophenyl moiety can be introduced via Suzuki coupling or nucleophilic aromatic substitution, depending on the precursor’s reactivity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : and NMR can identify the cyclopropane ring (characteristic downfield shifts for strained C–H bonds) and substituent positions on the aromatic ring.
- X-ray Crystallography : Critical for confirming the three-dimensional structure, including stereochemistry and substituent orientation. Tools like SHELXL ( ) and ORTEP-III ( ) are widely used for refinement and visualization.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chloro-2-fluorophenyl group influence the compound’s reactivity?
The chloro and fluoro substituents at the 3- and 2-positions create a sterically hindered and electron-deficient aromatic ring. Chlorine’s inductive electron-withdrawing effect enhances the stability of intermediates in nucleophilic substitutions, while fluorine’s ortho position increases steric hindrance, potentially slowing down ring-opening reactions of the cyclopropanol. Computational studies (e.g., DFT) are recommended to quantify these effects .
Q. What experimental design considerations are critical for studying its biological activity?
- Control Compounds : Use structural analogs (e.g., ’s cyclopropanol derivatives) to isolate the impact of the 3-chloro-2-fluorophenyl group.
- Dose-Response Curves : Essential for distinguishing specific activity from cytotoxicity.
- Target Validation : Pair in vitro assays (e.g., enzyme inhibition) with in vivo models to confirm mechanism of action.
- Metabolic Stability : Assess susceptibility to oxidation or hydrolysis due to the cyclopropane ring’s strain .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized batches. Strategies include:
Q. What challenges exist in crystallizing this compound, and how can they be addressed?
Challenges include low crystal quality due to the compound’s flexibility or solvent incorporation. Solutions:
Q. How does the compound’s conformation affect its interaction with biological targets?
The cyclopropane ring imposes a rigid, bent conformation that may enhance binding to hydrophobic pockets in enzymes or receptors. Molecular docking studies (e.g., using AutoDock Vina) paired with mutagenesis experiments can identify critical interactions. For example, fluorinated analogs in showed enhanced binding affinity due to fluorine’s electronegativity and size .
Methodological Recommendations
- Synthesis : Prioritize transition-metal catalysis for regioselective cyclopropanation.
- Characterization : Combine NMR, X-ray, and HRMS for unambiguous structural assignment.
- Biological Assays : Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
